

Application Notes and Protocols for Measuring Butyrylcholinesterase (BChE) Activity Using Butyrylthiocholine Iodide

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Compound of Interest

Compound Name: THIOCHOLINE

Cat. No.: B1204863

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme primarily found in mammalian plasma and liver.[1] It plays a significant role in the hydrolysis of choline esters and the metabolism of various drugs.[2] Monitoring BChE activity is crucial in several fields, including the diagnosis of organophosphate poisoning, the assessment of liver function, and in drug development, particularly for neurodegenerative diseases like Alzheimer's disease.[1][2][3] The most common method for determining BChE activity is the colorimetric assay developed by Ellman, which utilizes butyryl**thiocholine** (BTC) as a substrate.[1][2] This document provides detailed protocols and application notes for the accurate measurement of BChE activity using this established method.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of butyryl**thiocholine** by BChE, which produces **thiocholine** and butyrate.[2] The released **thiocholine** then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, the 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the BChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[2][4][5]

Experimental Protocols

Reagent Preparation

Proper reagent preparation is critical for accurate and reproducible results.

Table 1: Reagent Preparation

| Reagent | Preparation Instructions | Storage |
|--|---|---------------------------|
| 0.1 M Sodium Phosphate Buffer (pH 7.4) | Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to a final concentration of 0.1 M. Adjust the pH to 7.4 using a pH meter. [1] [2] | Room Temperature |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) Solution (10 mM) | Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M sodium phosphate buffer (pH 7.4). Protect from light. [2] | 4°C, protected from light |
| Butyrylthiocholine Iodide (BTC) Solution (100 mM) | Dissolve 32.7 mg of butyrylthiocholine iodide in 1 mL of deionized water. Prepare this solution fresh daily. [2] | Use immediately |
| (Optional) iso-OMPA Stock Solution (10 mM) | For differentiating BChE from acetylcholinesterase (AChE) activity, prepare a 10 mM stock solution of iso-OMPA (a selective BChE inhibitor) in a suitable solvent like ethanol or DMSO. [2] | -20°C |

Sample Preparation

The preparation of biological samples is a crucial step that can influence the outcome of the assay.

- **Serum/Plasma:** Human blood should be collected and centrifuged to separate the serum or plasma.^[3] Samples can be stored in aliquots at -80°C.^[1] Before the assay, it is recommended to dilute the serum sample. A 400-fold dilution with 0.1 M sodium phosphate buffer (pH 7.4) has been shown to yield accurate results for human serum.^[1] The optimal dilution factor may vary depending on the sample source and should be determined empirically.^[1]
- **Tissue Homogenates:** Tissues should be homogenized in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and centrifuged to remove cellular debris. The resulting supernatant can be used for the assay.

Assay Procedure (96-well plate format)

This protocol is adapted for a 96-well microplate reader, allowing for high-throughput analysis.^[1]

Table 2: Assay Setup in a 96-well Plate

| Component | Sample Wells | Blank Wells |
|---|-----------------------------------|-------------|
| 0.1 M Sodium Phosphate Buffer (pH 7.4) | 120 µL | 130 µL |
| Diluted Sample | 10 µL | - |
| DTNB Solution (2 mM final concentration) | 50 µL | 50 µL |
| Pre-incubation | {Incubate for 10 minutes at 25°C} | |
| Butyrylthiocholine Iodide Solution (5 mM final concentration) | 20 µL | 20 µL |
| Total Volume | 200 µL | 200 µL |

Experimental Steps:

- Assay Setup: Add the buffer, diluted sample, and DTNB solution to the wells of a 96-well microplate as detailed in Table 2. It is recommended to perform all measurements in triplicate.^[2]
- Pre-incubation: Incubate the plate for 10 minutes at 25°C. This allows the temperature to equilibrate and for any reaction between sulfhydryl groups in the sample and DTNB to complete.^[1]
- Reaction Initiation: Start the enzymatic reaction by adding the butyrylthiocholine iodide solution to all wells.^[2]
- Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm every minute for a period of 10-20 minutes.^{[1][2]} The temperature should be maintained at 25°C.

Data Analysis

- Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$): Determine the rate of change in absorbance per minute from the linear portion of the absorbance versus time curve for each well.
- Correct for blank: Subtract the rate of the blank wells from the rate of the sample wells to account for the non-enzymatic hydrolysis of the substrate.
- Calculate BChE Activity: Use the Beer-Lambert law to calculate the enzyme activity.
 - Activity (U/L) = $(\Delta\text{Abs}/\text{min} * \text{Total Assay Volume (mL)}) / (\epsilon * \text{Path Length (cm)} * \text{Sample Volume (mL)})$
 - ϵ (Molar extinction coefficient of TNB): $13,600 \text{ M}^{-1}\text{cm}^{-1}$ at 412 nm.
 - Path Length: This is specific to the microplate and reader used.
 - One unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes 1 μmol of butyrylthiocholine per minute at the specified conditions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the BChE activity assay.

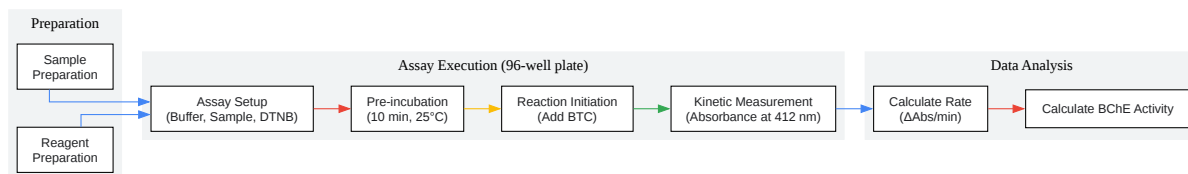
Table 3: Quantitative Parameters for BChE Assay

| Parameter | Value/Range | Reference |
|--|---|---|
| Wavelength for Absorbance Measurement | 412 nm | [1] [2] [4] |
| Molar Extinction Coefficient of TNB (ϵ) | 13,600 M ⁻¹ cm ⁻¹ | [5] |
| Recommended Butyrylthiocholine Concentration | 5 mM | [1] |
| Recommended DTNB Concentration | 0.5 mM | [1] |
| Recommended pH | 7.4 | [1] [2] |
| Recommended Temperature | 25°C | [1] |
| Recommended Serum Dilution (Human) | 400-fold | [1] |

Visualizations

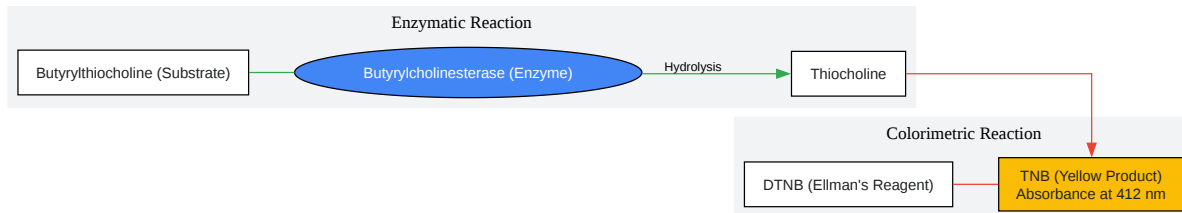
Diagrams of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes involved in the measurement of BChE activity.



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Caption: Experimental workflow for measuring BChE activity.



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Caption: Reaction pathway of the Ellman's method for BChE.

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